molecular formula C13H9NO5 B3053520 5-Nitro-2-phenoxybenzoic acid CAS No. 54255-63-9

5-Nitro-2-phenoxybenzoic acid

Cat. No.: B3053520
CAS No.: 54255-63-9
M. Wt: 259.21 g/mol
InChI Key: NCHLUKFIXIOAPI-UHFFFAOYSA-N
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Description

Contextualization of Substituted Phenoxybenzoic Acids in Academic Chemical Research

Substituted phenoxybenzoic acids represent a class of organic compounds characterized by a phenoxy group and a carboxylic acid group attached to a benzene (B151609) ring, with additional functional groups modifying the core structure. This structural motif, the diaryl ether, is prevalent in numerous natural products, including significant medicinal compounds. Current time information in New York, NY, US. In academic and industrial research, these compounds are recognized for their versatile applications and serve as crucial intermediates in the synthesis of more complex molecules. Current time information in New York, NY, US.

The synthesis of substituted phenoxybenzoic acids is often achieved through methods like the Ullmann condensation, a classic reaction involving the coupling of a phenol (B47542) with an aryl halide. Current time information in New York, NY, US. Researchers have also developed more efficient, microwave-assisted synthetic routes to produce these compounds in high yields and with reduced reaction times. Current time information in New York, NY, US.

The research interest in this class of compounds is broad. They have been investigated for their potential as bactericides and as precursors for bioactive xanthones. Current time information in New York, NY, US. Furthermore, various derivatives have been synthesized and evaluated for other biological activities. For instance, specific substituted phenoxybenzoic acids have been studied as potential herbicides, targeting enzymes like acetohydroxyacid synthase in plants. researchgate.net Others have been explored as N-phenylanthranilic acid hydrazides with analgesic properties or as leukotriene B4 receptor antagonists for their anti-inflammatory potential. researchgate.netnih.gov The widespread study of this class of molecules, including related structures like 3-phenoxybenzoic acid (3-PBA)—a common metabolite of pyrethroid insecticides—underscores their significance in environmental science and toxicology. nih.govplos.org

Research Significance of 5-Nitro-2-phenoxybenzoic Acid

Within the broader class of substituted phenoxybenzoic acids, 5-Nitro-2-phenoxybenzoic acid (CAS No. 54255-63-9) has emerged as a compound of specific interest, primarily as a scaffold in medicinal chemistry. chemsrc.comnih.gov Its structure provides a foundational template for the design and synthesis of targeted therapeutic agents.

Chemical and Physical Properties of 5-Nitro-2-phenoxybenzoic acid

Mentioned Chemical Compounds

Properties

IUPAC Name

5-nitro-2-phenoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H9NO5/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHLUKFIXIOAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969262
Record name 5-Nitro-2-phenoxybenzoic acid
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Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-63-9
Record name MLS002707154
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitro-2-phenoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 5-Nitro-2-phenoxybenzoic Acid

The synthesis of 5-Nitro-2-phenoxybenzoic acid is primarily achieved through two well-established chemical reactions: the Ullmann condensation and the nitration of a precursor molecule.

The Ullmann condensation is a classic and versatile method for forming diaryl ether linkages, which is the core structure of 5-Nitro-2-phenoxybenzoic acid. organic-chemistry.orgrsc.org This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). organic-chemistry.orgwikipedia.org For the synthesis of the target molecule, this typically involves the reaction between 2-chloro-5-nitrobenzoic acid and phenol. rsc.org

The reaction is generally conducted in a high-boiling polar solvent like dimethylformamide (DMF) and requires a base, such as potassium carbonate, to deprotonate the phenol. wikipedia.orgrsc.org A copper catalyst, often copper metal or a copper(I) salt, is essential for facilitating the crucial carbon-oxygen bond formation. organic-chemistry.orgacs.org Though traditionally requiring high temperatures (often over 210°C) and stoichiometric amounts of copper, modern modifications using soluble copper catalysts with specific ligands have allowed for milder reaction conditions. wikipedia.orgacs.orgnih.gov For instance, the use of cesium carbonate as a base can allow the reaction to proceed at lower temperatures, such as 110°C in toluene. google.com

Table 1: Key Components in Ullmann Condensation for 5-Nitro-2-phenoxybenzoic Acid Synthesis

ComponentRoleCommon Examples
Aryl Halide Electrophilic Partner2-chloro-5-nitrobenzoic acid, 2-iodo-5-nitrobenzoic acid rsc.org
Phenol Nucleophilic PartnerPhenol rsc.org
Copper Catalyst C-O Bond FormationCu powder, Cu₂O, CuI organic-chemistry.orgrsc.org
Base Phenol DeprotonationK₂CO₃, Cs₂CO₃ rsc.orgacs.org
Solvent Reaction MediumDimethylformamide (DMF), Toluene rsc.orgnih.gov

An alternative route to 5-Nitro-2-phenoxybenzoic acid is the electrophilic aromatic substitution via nitration of a 2-phenoxybenzoic acid precursor. google.comgoogleapis.com This method introduces the nitro group (-NO₂) onto the benzene (B151609) ring. The synthesis begins with the preparation of 2-phenoxybenzoic acid, which can itself be formed through an Ullmann condensation of phenol and 2-chlorobenzoic acid. vu.edu.au

The subsequent nitration is typically performed using a standard nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. rsc.org The sulfuric acid acts as a catalyst to generate the highly reactive nitronium ion (NO₂⁺). The directing effects of the substituents on the 2-phenoxybenzoic acid are crucial for the outcome. The phenoxy group is an activating, ortho-, para- director, while the carboxylic acid group is a deactivating, meta- director. libretexts.org This combination of electronic effects preferentially directs the incoming nitro group to the position para to the phenoxy group and meta to the carboxylic acid, yielding the desired 5-nitro isomer. The reaction is usually conducted at low temperatures (e.g., 0-10 °C) to control the reaction and maximize the yield of the target product. rsc.org

Table 2: Typical Conditions for Nitration of 2-Phenoxybenzoic Acid

ReagentRoleTypical Conditions
Nitric Acid (HNO₃) Nitro Group SourceConcentrated, mixed with H₂SO₄ rsc.orggoogle.com
Sulfuric Acid (H₂SO₄) CatalystConcentrated, generates NO₂⁺ rsc.orggoogle.com
Temperature Reaction Control0–70 °C, often kept low (e.g., 0 °C) to improve selectivity rsc.orggoogle.com
Solvent (optional) Co-solventDichloromethane, Ethylene dichloride google.comgoogleapis.com

While not a standard method for producing 5-Nitro-2-phenoxybenzoic acid, the photoredox-catalyzed Smiles rearrangement is an advanced synthetic strategy for creating related aryloxybenzoic acid structures. This reaction is a type of intramolecular nucleophilic aromatic substitution that is initiated by visible light and a photoredox catalyst. A study has demonstrated a photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids, indicating the potential of this methodology in this class of compounds. This approach offers the possibility of milder reaction conditions compared to traditional high-temperature methods.

Advanced Synthetic Transformations Involving 5-Nitro-2-phenoxybenzoic Acid

5-Nitro-2-phenoxybenzoic acid serves as a versatile starting material for the synthesis of other complex molecules through the modification of its functional groups—the carboxylic acid and the nitro group. For example, the carboxylic acid can be converted into amides by coupling with various amines. This is a common strategy in medicinal chemistry to explore structure-activity relationships, as seen in the synthesis of 2-phenoxybenzamides with antiplasmodial activity. nih.gov

Furthermore, the nitro group can be chemically reduced to an amino group (-NH₂). This transformation opens up a different set of synthetic possibilities. For instance, the resulting aminophenoxybenzoic acid can be used in further coupling reactions or as a precursor for other functional groups. The reduction of a nitro group is often achieved using reagents like palladium on carbon (Pd/C) with hydrogen gas. nih.gov Additionally, nitrated 2-phenoxybenzoic acids can undergo intramolecular Friedel-Crafts acylation to synthesize various nitroxanthones, which have been studied for their antimycobacterial properties. nih.gov

Efforts to develop more environmentally friendly synthetic methods are relevant to the production of 5-Nitro-2-phenoxybenzoic acid and related compounds. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency. In the context of Ullmann condensations, which traditionally require harsh conditions, modern approaches aim for milder conditions. This includes the use of more efficient and recyclable catalysts, as well as exploring solvent-free reaction conditions. acs.orgrsc.org For nitration reactions, which often generate significant acid waste, the use of solid acid catalysts like zeolites is being explored as a cleaner alternative to the conventional nitric acid/sulfuric acid mixture. researchgate.net The degradation of related compounds, such as 3-phenoxybenzoic acid, by microorganisms like Bacillus sp., also points towards bioremediation strategies for environmental contaminants from this chemical class. nih.gov

Mechanistic Studies of Reaction Pathways

The transformation of 2-phenoxybenzoic acid to its derivatives, including 5-nitro-2-phenoxybenzoic acid, involves complex reaction mechanisms that have been the subject of detailed investigation. These studies are crucial for understanding the reaction pathways and for optimizing synthetic methodologies. The following sections delve into the mechanistic intricacies of key transformations.

Electron Transfer and Radical Mechanisms in Aryloxybenzoic Acid Transformations

Recent advancements in synthetic chemistry have highlighted the importance of radical-mediated reactions, particularly in the transformation of 2-aryloxybenzoic acids. One of the most notable examples is the radical Smiles rearrangement, which allows for the 1,5-aryl migration from the ether oxygen to the carboxylic acid group, yielding aryl-2-hydroxybenzoates. This transformation is mechanistically distinct from traditional ionic pathways and is often initiated by an electron transfer event.

Visible light-driven photocatalysis, particularly with cerium(III) chloride (CeCl₃), has emerged as a powerful and sustainable method for initiating such radical transformations. researchgate.netrsc.orgnih.govnih.gov The currently accepted mechanism for the cerium-photocatalyzed radical Smiles rearrangement of 2-aryloxybenzoic acids does not necessitate the presence of electron-withdrawing groups on the aromatic ring, a common requirement for the ionic counterpart. rsc.org

The proposed mechanistic cycle begins with the formation of a complex between the 2-aryloxybenzoic acid substrate and the cerium catalyst. Upon irradiation with visible light (e.g., blue LEDs), a Ligand-to-Metal Charge Transfer (LMCT) occurs. rsc.org This single electron transfer from the carboxylate of the benzoic acid to the cerium center generates a key intermediate: an aromatic carboxy-radical. rsc.orgua.es

A crucial aspect of this mechanism is the relative rate of decarboxylation of the aromatic carboxy-radical. Compared to their aliphatic counterparts, aromatic carboxy-radicals exhibit a slower rate of decarboxylation. rsc.orgua.es This allows for a subsequent intramolecular ipso-attack of the radical onto the phenoxy ring. This attack is followed by an aryl migration, leading to the formation of a phenoxy radical intermediate. rsc.org The catalytic cycle is then closed by the oxidation of Ce(III) to Ce(IV) by this phenoxy radical, with a final proton transfer yielding the rearranged product and regenerating the active catalyst. rsc.org This process is redox-neutral, avoiding the need for stoichiometric oxidants. ua.es

Key findings from mechanistic studies on the photocatalyzed radical Smiles rearrangement of 2-aryloxybenzoic acids are summarized in the table below.

Catalyst SystemRadiation SourceProposed Key IntermediateMechanistic PathwayNoteworthy ObservationReference
CeCl₃Blue LEDs (455 nm)Aromatic carboxy-radicalLigand-to-Metal Charge Transfer (LMCT) followed by radical Smiles rearrangementThe reaction is efficient without the need for a stoichiometric oxidant or base. rsc.org
Mes-Acr⁺ (photocatalyst)Blue LEDs (456 nm)Carboxyl radicalPhotoinduced electron transfer from the benzoate (B1203000) to the excited photocatalystThe process is redox-neutral, and for some substrates, a co-catalyst like (PhS)₂ is beneficial. ua.es

These studies underscore the utility of electron transfer and radical pathways in the functionalization of 2-aryloxybenzoic acids, providing a milder and more versatile alternative to traditional ionic reactions.

Nitration Mechanism Investigations

The synthesis of 5-nitro-2-phenoxybenzoic acid is most commonly achieved through the electrophilic nitration of 2-phenoxybenzoic acid. This reaction is a classic example of electrophilic aromatic substitution, a fundamental process in organic chemistry. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the substrate.

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The regioselectivity of the nitration of 2-phenoxybenzoic acid is governed by the electronic effects of the two substituents on the benzene ring: the phenoxy group (-OPh) and the carboxylic acid group (-COOH).

Phenoxy Group (-OPh): The oxygen atom of the phenoxy group has lone pairs of electrons that it can donate to the aromatic ring through resonance. This makes the phenoxy group an activating group and an ortho, para-director.

Carboxylic Acid Group (-COOH): The carboxylic acid group is a deactivating group due to the electron-withdrawing nature of the carbonyl and hydroxyl groups. It is a meta-director.

In the case of 2-phenoxybenzoic acid, the two substituents are positioned ortho to each other. The directing effects of these groups are therefore considered in relation to their positions on the ring. The powerful ortho, para-directing effect of the activating phenoxy group dominates the weaker meta-directing effect of the deactivating carboxylic acid group.

The phenoxy group at position 2 strongly activates the ortho position (position 3) and the para position (position 5). However, significant steric hindrance from the adjacent carboxylic acid group at position 2 makes substitution at the 3-position less favorable. Consequently, the electrophilic attack of the nitronium ion occurs preferentially at the less sterically hindered and electronically activated para position, which is position 5. This leads to the formation of 5-nitro-2-phenoxybenzoic acid as the major product.

Kinetic studies on the nitration of related aromatic compounds, such as substituted phenols and other benzoic acid derivatives, have been performed to understand the influence of various reaction parameters. researchgate.netresearchgate.netacs.orgdntb.gov.ua These studies often utilize microreactor technology to ensure precise control over reaction conditions and to safely handle the highly exothermic nitration reactions. researchgate.netsoton.ac.ukresearchgate.net The reaction rate is influenced by factors such as temperature, the ratio of nitric acid to sulfuric acid, and the concentration of the substrate. researchgate.netresearchgate.net While specific kinetic data for the nitration of 2-phenoxybenzoic acid is not extensively detailed in the provided search results, the general principles derived from these studies are applicable.

Research on the regioselective nitration of phenols has also explored various catalytic systems to enhance selectivity, including the use of solid acid catalysts like zeolites or metal salts. scirp.orgresearchgate.netarkat-usa.org These methods aim to provide cleaner and more environmentally friendly alternatives to the traditional mixed-acid system.

Reagent/CatalystRoleExpected Major ProductMechanistic RationaleReference
HNO₃/H₂SO₄Generates NO₂⁺ electrophile5-nitro-2-phenoxybenzoic acidElectrophilic aromatic substitution directed by the activating para-directing phenoxy group, overcoming the meta-directing carboxylic acid group. Steric hindrance at the ortho position (3-position) favors substitution at the 5-position. scirp.org
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)Nitrating agent for phenolsortho-nitrophenolsRegioselective ortho-nitration of phenols. arkat-usa.org
Solid Acid Catalysts (e.g., Zeolite H-beta)Catalyst for nitrationortho-nitrophenolShape selectivity and acidity of the catalyst can influence regioselectivity in phenol nitration. researchgate.net

Structure Activity Relationship Sar Studies of 5 Nitro 2 Phenoxybenzoic Acid Derivatives

Design Principles for Derivative Synthesis

The design of derivatives based on the 5-nitro-2-phenoxybenzoic acid scaffold is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. Key strategies include hybridization, conformational restriction, and functional group modification.

Another core design principle is the strategic modification of functional groups to probe interactions with the biological target and to modulate physicochemical properties. For instance, the carboxylic acid group of related phenoxybenzoic acids has been modified to acetohydrazides to develop anti-inflammatory agents with potentially reduced gastrointestinal toxicity, a common side effect associated with the free carboxylic acid in traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbrieflands.com Similarly, SAR studies on chloride channel blockers have shown that the nitro group and the benzoate (B1203000) ring are crucial for activity. nih.gov The synthesis of these derivatives often involves multi-step reactions, including coupling the appropriate aniline (B41778) derivatives with the carboxylic acid scaffold. mdpi.comresearchgate.net

SAR in Plasminogen Activator Inhibitor-1 (PAI-1) Modulation

CompoundPAI-1 Inhibitory Activity (IC₅₀)Notes
35 3.4 µM researchgate.netIdentified in a chromogenic substrate assay. researchgate.net
36 3.2 µM researchgate.netIdentified in a chromogenic substrate assay. researchgate.net
37 2.4 µM researchgate.netIdentified in a chromogenic substrate assay. researchgate.net

SAR in G Protein-Coupled Receptor (GPR35) Agonism

GPR35 is an orphan G protein-coupled receptor expressed in gastrointestinal and immune cells, making it a potential target for inflammatory conditions. nih.govfrontiersin.org Research has identified that 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), a derivative of the core compound, acts as a GPR35 agonist. nih.govncats.io

NPPB activates GPR35-mediated signaling pathways, including Gαi/o and Gα16, and triggers intracellular calcium mobilization in cells expressing the receptor. nih.govncats.io While NPPB is a potent agonist for human GPR35, its activity is notably weaker on the rat and mouse orthologs, which limits its use in some preclinical studies. frontiersin.org The SAR for GPR35 agonism extends to other structurally diverse molecules, including the tryptophan metabolite kynurenic acid and the phosphodiesterase inhibitor zaprinast, which are also known GPR35 agonists. nih.govnih.govfrontiersin.org The structural similarity of NPPB to fenamic acid-type COX inhibitors also suggests a potential for cyclooxygenase inhibition. ncats.io

SAR in Chloride Channel Modulation

Derivatives of 5-nitro-2-phenoxybenzoic acid are recognized as potent blockers of chloride channels, which are vital for various physiological processes. ncats.ionih.gov The compound 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a well-characterized chloride channel blocker. ncats.ionih.gov

Detailed SAR studies on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel have provided significant insights into the structural requirements for inhibition. nih.gov

Benzoate Ring and Nitro Group : The removal of either the benzoate ring or the 5-nitro group from NPPB severely diminishes its ability to block the CFTR channel, indicating these moieties are essential for its inhibitory activity. nih.gov

Aliphatic Chain and Phenyl Ring : Modifying the side chain attached to the amino group also impacts potency. Removing the phenyl ring from the propyl chain, as in 2-butylamino-5-nitrobenzoic acid, results in only a minor decrease in inhibitory activity (Kd = 243 µM compared to 166 µM for NPPB). nih.gov Conversely, adding a second phenyl ring to the side chain, creating 5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid, increases the potency significantly (Kd = 58 µM). nih.gov

These findings highlight the specific structural features that govern the interaction of these derivatives with the chloride channel pore. nih.gov

CompoundCFTR Inhibition (Kd)Key Structural Feature
5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)166 µM nih.govParent compound with one phenyl ring on the side chain. nih.gov
2-butylamino-5-nitrobenzoic acid243 µM nih.govPhenyl ring removed from the side chain. nih.gov
5-nitro-2-(3,3-diphenylpropylamino)-benzoic acid58 µM nih.govSecond phenyl ring added to the side chain. nih.gov
2-(3-phenylpropylamino)-benzoic acidSeverely limited block5-nitro group removed. nih.gov

SAR in Other Bioactive Derivative Classes

The versatility of the phenoxybenzoic acid scaffold is further demonstrated by its use in developing other classes of bioactive agents.

Photoaffinity Labels : To identify and characterize the binding sites of chloride channel blockers, a photoaffinity analog of NPPB was synthesized. nih.gov This compound, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid , incorporates a photo-reactive azido (B1232118) group. nih.gov In the absence of light, it reversibly inhibits chloride efflux, similar to the parent compound. nih.gov Upon irradiation with light, it forms a covalent bond with the channel protein, allowing for its identification and structural analysis. nih.govnih.gov This demonstrates how the core structure can be modified with photoreactive groups to create valuable tools for chemical biology. nih.gov

Anti-inflammatory Agents from Related Compounds : The structural similarity of phenoxybenzoic acids to known NSAIDs has prompted research into their anti-inflammatory potential. nih.govbrieflands.com A key SAR finding is that converting the carboxylic acid group into an acetohydrazide and then to N-arylidene hydrazides can yield compounds with significant anti-inflammatory activity, as demonstrated in rat paw edema assays. nih.govbrieflands.com This modification is designed to reduce the gastrointestinal toxicity associated with the free carboxylic acid moiety present in many traditional NSAIDs. nih.govbrieflands.com Compounds 9a , 9d , and 9e from one study, particularly N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d ), showed prominent and consistent anti-inflammatory effects. nih.govbrieflands.com This highlights the potential of modifying the carboxylic acid group as a strategy to develop safer anti-inflammatory drugs from the broader phenoxybenzoic acid class. nih.govbrieflands.commdpi.com

Biological Activity and Molecular Interactions in Vitro Studies

Modulation of Plasminogen Activator Inhibitor-1 (PAI-1) Activity

Table 1: PAI-1 Inhibitory Activity of 5-Nitro-2-phenoxybenzoic Acid Analogs

Compound ID PAI-1 IC50 (µM) Assay Type
Inhibitor 35 3.4 Chromogenic Substrate Assay
Inhibitor 36 3.2 Chromogenic Substrate Assay
Inhibitor 37 2.4 Chromogenic Substrate Assay

Data sourced from a study on 5-nitro-2-phenoxybenzoic acid analogs. researchgate.net

GPR35 Receptor Agonism

Based on available scientific literature, there is no information regarding the activity of 5-Nitro-2-phenoxybenzoic acid as a GPR35 receptor agonist. Studies on GPR35 agonism have identified a structurally different compound, 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), as an agonist for this receptor. nih.govnih.gov

No data is available for 5-Nitro-2-phenoxybenzoic acid in cell-based reporter assays for GPR35.

There is no information on whether 5-Nitro-2-phenoxybenzoic acid activates intracellular signaling pathways associated with GPR35, such as Gi/o and G16 pathways or calcium mobilization. Research shows that 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) activates these pathways. nih.gov

Chloride Channel Modulation

According to the reviewed literature, there is no information available concerning the chloride channel modulation properties of 5-Nitro-2-phenoxybenzoic acid. The compound known for its activity as a potent chloride channel blocker is 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB). nih.gov

Inhibition of Chloride Efflux in Cellular Models (e.g., erythrocyte ghosts)

The class of nitrobenzoates, to which 5-Nitro-2-phenoxybenzoic acid belongs, has demonstrated significant activity as chloride channel blockers in various cellular models. A closely related compound, 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB), is a potent and reversible inhibitor of chloride efflux in human red blood cell ghosts. nih.gov This model system is crucial for studying membrane transport processes in a simplified cellular context. In studies using a photoaffinity analog of NPPB, the parent compound was shown to effectively block chloride transport in the dark. nih.gov

Further research on a bovine ciliary body-epithelium (CBE) model, which is instrumental in understanding aqueous humor formation, revealed that NPPB at a concentration of 0.1 mM applied to the aqueous side inhibited chloride transport by a remarkable 92%. arvojournals.org This potent inhibition underscores the compound's strong interaction with chloride transport mechanisms. Another study involving a photoaffinity analog of NPPB reported that irradiation with the analog at 350 µM reduced the rate of chloride efflux to 33% of the control value in ghost membranes, a process that was not reversible by washing. nih.gov

Table 1: Inhibition of Chloride Transport by NPPB in Cellular Models

Cellular Model Compound Concentration % Inhibition of Chloride Transport Source
Bovine Ciliary Epithelium 0.1 mM 92% arvojournals.org
Human Red Blood Cell Ghosts 350 µM (Photoaffinity Analog) 67% (reduction to 33% of control) nih.gov

Interaction with Specific Chloride Channel Subtypes (e.g., ClC-3)

Research has identified a critical role for the chloride channel-3 (ClC-3) in mediating the effects of nitrobenzoate compounds. nih.gov Specifically, studies in human erythroleukemia (K562 and RK562) cells demonstrated that the chloride channel blocker 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) directly influences the expression of ClC-3. nih.gov Treatment with NPPB was found to increase the mRNA expression of ClC-3 in cells that were also treated with cisplatin. nih.gov This upregulation of ClC-3 expression is a key molecular interaction, suggesting that the compound's physiological effects are, at least in part, mediated through the modulation of this specific chloride channel subtype. nih.gov

Implications for Cellular Physiology (e.g., apoptosis, drug resistance mechanisms)

The interaction of nitrobenzoate derivatives with chloride channels has profound implications for fundamental cellular processes, including programmed cell death (apoptosis) and the development of drug resistance.

Apoptosis: The chloride channel blocker 5-nitro-2-(3-phenylpropylamino) benzoic acid (NPPB) has been shown to modulate apoptotic pathways significantly. In human erythroleukemia cells, NPPB treatment protected the cells from cisplatin-induced apoptosis. nih.gov This protective effect was associated with a decrease in the mRNA and protein expression of the pro-apoptotic Bax/Bcl-2 ratio and reduced protein levels of cytochrome C and caspase-3. nih.gov Conversely, a separate study on human lens epithelial cells (HLECs) found that NPPB can induce apoptosis. nih.gov This process was mediated by an increase in intracellular reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, ultimately engaging the mitochondrial apoptosis pathway. nih.gov The treatment increased levels of B-cell lymphoma-2 (Bcl-2)-associated X protein and cleaved caspase-3 while decreasing the anti-apoptotic Bcl-2 protein. nih.gov

Drug Resistance Mechanisms: A significant implication of these molecular interactions is the induction of drug resistance. In human erythroleukemia cell lines, NPPB was found to induce resistance to the chemotherapeutic agent cisplatin. nih.gov The mechanism involves the upregulation of ClC-3 expression, which is believed to enhance the acidification of intracellular compartments. nih.gov This increased acidification leads to greater sequestration of cisplatin, reducing the effective concentration of the drug at its target and subsequently diminishing its cell-killing efficacy. nih.gov This finding highlights a direct link between the modulation of a specific chloride channel by a nitrobenzoate compound and the emergence of a multidrug resistance phenotype. nih.gov

Table 2: Effect of NPPB on Proteins Involved in Apoptosis and Drug Resistance

Cellular Process Protein/Molecule Observed Effect of NPPB Treatment Cell Line Source
Apoptosis Bax/Bcl-2 ratio Decreased Human erythroleukemia nih.gov
Apoptosis Cytochrome C Decreased Human erythroleukemia nih.gov
Apoptosis Caspase-3 Decreased Human erythroleukemia nih.gov
Apoptosis Reactive Oxygen Species (ROS) Increased Human lens epithelial nih.gov
Drug Resistance ClC-3 mRNA Increased Human erythroleukemia nih.gov

Exploration of Additional Molecular Targets

The structural motifs present in 5-Nitro-2-phenoxybenzoic acid, namely the nitroaromatic system and the phenoxybenzoic acid core, suggest potential interactions with other molecular targets beyond chloride channels.

Antitubercular Activity of Related Nitro Compounds: Nitroaromatic compounds are a well-established class of agents with potent antitubercular activity. nih.govscirp.orgplos.orgencyclopedia.pub The nitro group is frequently essential for their mechanism of action. nih.govacs.org Many of these compounds are prodrugs that require reductive activation by a deazaflavin-dependent nitroreductase (Ddn) enzyme within Mycobacterium tuberculosis. nih.govacs.org This activation process generates reactive nitrogen species that are toxic to the bacterium. The presence of a nitro group is a key feature in a pharmacophore model developed for potent antitubercular activity. nih.gov Furthermore, this class of compounds has shown efficacy against non-replicating, or dormant, TB bacilli, which is a significant challenge in tuberculosis treatment. plos.org Given that 5-Nitro-2-phenoxybenzoic acid contains the critical nitroaromatic moiety, it is plausible that it or its derivatives could be explored for similar antitubercular properties.

Anti-inflammatory Activity of Related Derivatives: The phenoxybenzoic acid scaffold is found in various compounds investigated for anti-inflammatory properties. nih.govbrieflands.comontosight.ai Research into derivatives of 2-phenoxybenzoic acid has aimed to develop new chemical entities as potential anti-inflammatory agents. nih.govbrieflands.com A key strategy has been the modification of the carboxylic acid group, which is thought to be responsible for the gastrointestinal toxicity associated with many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govbrieflands.com The synthesis of hydrazide derivatives of 2-phenoxybenzoic acid has yielded compounds with significant anti-inflammatory activity in preclinical models, comparable to the reference drug diclofenac. nih.govbrieflands.com This suggests that the phenoxybenzoic acid core of 5-Nitro-2-phenoxybenzoic acid could serve as a template for developing novel anti-inflammatory agents.

Investigation of Biotransformation Pathways in vitro

While specific in vitro biotransformation studies on 5-Nitro-2-phenoxybenzoic acid are not extensively documented, likely metabolic pathways can be inferred from studies on its structural components: benzoic acids, phenoxybenzoic acids, and nitroaromatic compounds. Organic chemicals typically undergo Phase I (functionalization) and Phase II (conjugation) reactions to become more water-soluble for excretion. semanticscholar.org

Phase I Reactions: A primary Phase I reaction for nitroaromatic compounds is the reduction of the nitro group. nih.govencyclopedia.pub This can produce toxic intermediates like nitroso and superoxide (B77818) species. encyclopedia.pub This reductive activation is the key step for the antimicrobial activity of many nitroaromatic drugs. nih.gov

Phase II Reactions: The carboxylic acid group of the molecule is a prime site for Phase II conjugation. Studies on benzoic acid and its derivatives in various species have shown that a major metabolic route is conjugation with the amino acid glycine (B1666218) to form hippuric acid. science.gov Additionally, other conjugation pathways common for xenobiotics include the formation of glucuronides and sulfates, which are highly water-soluble anions readily excreted. semanticscholar.org Studies on the related compound 3-phenoxybenzoic acid have shown it undergoes such conjugation reactions. semanticscholar.org Therefore, it is anticipated that 5-Nitro-2-phenoxybenzoic acid would be metabolized in vitro via nitroreduction and/or conjugation at the carboxyl group to form more polar derivatives.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interactions

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It has been applied to understand the reactivity and conformational landscape of compounds related to 5-nitro-2-phenoxybenzoic acid.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. This method has been successfully applied to a class of uPA inhibitors that includes derivatives of 5-nitro-2-phenoxybenzoic acid. researchgate.net

In one study, a genetic algorithm-based QSAR analysis was performed on a diverse set of 202 uPA inhibitors to create a model that could explain the variation in their biological activity. researchgate.net The resulting model demonstrated strong predictive power, as indicated by its statistical parameters. researchgate.net The model identified three orthogonal pharmacophores, suggesting that these inhibitors can adopt at least three different binding modes within the uPA active site. researchgate.net This QSAR model was subsequently used to screen for new anti-uPA compounds. researchgate.net

Statistical Results of a QSAR Analysis for uPA Inhibitors researchgate.net
ParameterValueDescription
0.74The coefficient of determination for the training set of 162 inhibitors.
F-statistic64.30A measure of the statistical significance of the model.
r² LOO0.71The leave-one-out cross-validation coefficient, indicating the model's robustness.
r² PRESS0.79The predictive r-squared against a test set of 40 inhibitors, indicating predictive ability.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

While computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, experimental characterization remains fundamental. The structure of novel compounds, including derivatives of 5-nitro-2-phenoxybenzoic acid, is routinely confirmed using techniques such as ¹H-NMR and IR spectroscopy. core.ac.uk

For one derivative of 5-nitro-2-phenoxybenzoic acid, detailed ¹H-NMR data has been published, providing a fingerprint of its chemical structure. researchgate.net

¹H-NMR Spectroscopic Data for a 5-Nitro-2-phenoxybenzoic Acid Derivative researchgate.net
Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Number of Protons
8.5d2.81H
8.08dd2.8 and 9.41H
7.7m3H
7.48d8.81H
7.44d3.21H
7.40d8.02H
7.33dd1.6 and 8.81H
7.26m1H
Data acquired on a 400 MHz spectrometer in DMSO-d₆ solvent.

Reaction Pathway Energetics and Transition State Analysis

Understanding the energetics of a chemical reaction is key to optimizing reaction conditions and predicting outcomes. Computational chemistry, particularly DFT, allows for the detailed analysis of reaction pathways and the characterization of high-energy transition states. researchgate.net

For example, studies on the Buchwald-Hartwig amination, a type of reaction used to synthesize aryl-amine bonds present in many pharmaceutical compounds, have used DFT to map the entire reaction process. researchgate.net This includes the sequential steps of oxidative addition, deprotonation, and reductive elimination. researchgate.net By calculating the energy of reactants, intermediates, transition states, and products, researchers can identify the rate-limiting step of the reaction and determine how the choice of catalyst or reactants affects the activation energy barriers. researchgate.net

Crystallographic and Supramolecular Chemistry Research

Crystal Structure Analysis of 5-Nitro-2-phenoxybenzoic Acid and Its Derivatives

A definitive crystal structure analysis for 5-nitro-2-phenoxybenzoic acid is not available in the current body of public scientific literature. Without access to its crystallographic information file (CIF), any discussion on its specific crystal system, space group, unit cell dimensions, and the precise arrangement of molecules within the crystal lattice would be speculative.

However, based on the analysis of closely related nitrobenzoic acid and phenoxybenzoic acid derivatives, one can anticipate certain structural features. For instance, the crystal structure of 2-nitrobenzoic acid reveals the formation of classical carboxylic acid hydrogen-bonded dimers. nih.gov Similarly, other benzoic acid derivatives often exhibit such dimeric motifs, which are a robust and common feature in their crystal packing.

Hydrogen Bonding Networks

In the absence of a specific crystal structure for 5-nitro-2-phenoxybenzoic acid, a definitive analysis of its hydrogen bonding network is not possible. However, based on its molecular structure, which contains a carboxylic acid group as a strong hydrogen bond donor and acceptor, and a nitro group and ether oxygen as potential acceptors, a complex network of hydrogen bonds can be anticipated.

Intermolecular Interactions and Packing Arrangements

The relative orientation of the two aromatic rings, defined by the dihedral angle at the ether linkage, would be a critical factor in determining the molecular conformation and the efficiency of the crystal packing. The nitro group, being strongly electron-withdrawing, would also influence the electronic properties of the benzoic acid ring and could participate in various intermolecular contacts. The packing efficiency would be a balance between the directional hydrogen bonds, the broader π-π stacking interactions, and the need to fill space efficiently.

Role in Metal-Organic Framework (MOF) Design and Assembly

While benzoic acid and its derivatives are extensively used as organic linkers for the construction of Metal-Organic Frameworks (MOFs), there is a lack of specific research detailing the use of 5-nitro-2-phenoxybenzoic acid for this purpose in the available literature. MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, and their properties are highly dependent on the geometry and functionality of these linkers. researchgate.netjchemrev.comacs.orgresearchgate.netnih.govcore.ac.ukrsc.org

Coordination Modes and Ligand Properties in MOF Formation

As a carboxylic acid, 5-nitro-2-phenoxybenzoic acid possesses a carboxylate group that can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. nih.gov The specific coordination mode would depend on factors such as the nature of the metal ion, the reaction conditions (e.g., solvent, temperature, pH), and the presence of other coordinating species. researchgate.net

The presence of the phenoxy and nitro groups would impart specific properties to the ligand. The bulky phenoxy group could introduce steric hindrance, potentially influencing the topology of the resulting MOF. The ether oxygen of the phenoxy group and the oxygen atoms of the nitro group could also act as potential coordination sites, although they are weaker donors than the carboxylate group. The electron-withdrawing nature of the nitro group would affect the electronic properties of the ligand and, consequently, the properties of any resulting MOF.

Co-crystallization and Supramolecular Synthon Analysis

There are no published studies on the co-crystallization of 5-nitro-2-phenoxybenzoic acid with other molecules. Co-crystals are multicomponent crystals in which the components are held together by non-covalent interactions, most commonly hydrogen bonds. crystallizationsystems.comnih.govresearchgate.net The analysis of supramolecular synthons, which are robust and predictable non-covalent interactions, is a key aspect of crystal engineering and co-crystal design. researchgate.netnih.govmdpi.comnih.gov

Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-Nitro-2-phenoxybenzoic acid, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide foundational data for the structural confirmation of 5-Nitro-2-phenoxybenzoic acid.

In a typical ¹H-NMR spectrum, the aromatic protons of the 5-Nitro-2-phenoxybenzoic acid molecule exhibit distinct chemical shifts due to their unique electronic environments. For instance, the proton adjacent to the carboxylic acid group and the one ortho to the nitro group will appear at different fields.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbon atoms of the carboxylic acid group, the nitro-substituted ring, and the phenoxy group all resonate at characteristic frequencies, allowing for a complete carbon skeleton assignment.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 5-Nitro-2-phenoxybenzoic acid Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)
5-Nitro-2-phenoxybenzoic acid8.18 (dd, J = 7.9, 1.8 Hz, 1H), 7.46 (ddd, J = 8.4, 7.3, 1.8 Hz, 1H), 7.23 - 7.16 (m, 3H), 7.04 - 6.96 (m, 2H), 6.83 (dd, J = 8.4, 0.8 Hz, 1H)166.9, 157.9, 152.4, 135.3, 134.9, 133.5, 130.9 (2C), 123.4, 120.3 (2C), 119.4, 117.5
2-Iodo-5-nitrobenzoic acid8.40 (d, J = 2.7 Hz, 1H), 8.28 (d, J = 8.6 Hz, 1H), 8.00 (dd, J = 8.6, 2.8 Hz, 1H)Not specified
Methyl 2-iodo-5-nitrobenzoate8.64 (d, J = 2.7 Hz, 1H), 8.23 (d, J = 8.6 Hz, 1H), 7.99 (dd, J = 8.7, 2.7 Hz, 1H), 4.01 (s, 3H)165.1, 147.8, 143.0, 136.3, 126.5, 125.7, 102.8, 53.3

Data sourced from a study on a photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids. rsc.org

To further confirm the structural assignments, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed. HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between the phenoxy group and the nitro-substituted benzoic acid moiety. For example, a correlation between the protons of the phenoxy ring and the carbon atom at the 2-position of the benzoic acid ring would definitively confirm the ether linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. lcms.cz For 5-Nitro-2-phenoxybenzoic acid, with a molecular formula of C₁₃H₉NO₅, the expected exact mass is approximately 259.0481 g/mol .

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition. nih.gov When subjected to ionization in a mass spectrometer, the molecule forms a molecular ion (M+). libretexts.org This ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions, known as the mass spectrum, is unique to the compound and can be used to elucidate its structure. Common fragmentation pathways for this molecule might include the loss of the nitro group (NO₂), the carboxylic acid group (COOH), or cleavage of the ether bond.

Table 2: Mass Spectrometry Data for Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spec (m/z)
5-Nitro-2-phenoxybenzoic acidC₁₃H₉NO₅259.21Not explicitly detailed, but related compounds show fragmentation.
2-(p-Tolyloxy)benzoic acidC₁₄H₁₂O₃228.24228 (M+), 181, 121 (base peak), 108, 107, 65
2-(3-Chlorophenoxy)benzoic acidC₁₃H₉ClO₃248.66250 (M+ for ³⁷Cl), 248 (M+ for ³⁵Cl), 168, 139, 121 (base peak), 120, 92, 75

Data derived from a study on a photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-phenoxybenzoic acid will show characteristic absorption bands corresponding to its specific structural features.

Key expected IR absorption bands include:

O-H stretch from the carboxylic acid, which typically appears as a broad band in the region of 3300-2500 cm⁻¹.

C=O stretch from the carbonyl of the carboxylic acid, a strong, sharp peak around 1700 cm⁻¹.

N-O stretches from the nitro group, which are expected to show two strong bands, one for the asymmetric stretch (around 1550-1500 cm⁻¹) and one for the symmetric stretch (around 1350-1300 cm⁻¹).

C-O-C stretch from the ether linkage, typically found in the 1250-1000 cm⁻¹ region.

C-H stretches from the aromatic rings, usually appearing above 3000 cm⁻¹.

Table 3: Characteristic IR Absorptions for a Related Compound (2-(p-Tolyloxy)benzoic acid)

Functional GroupWavenumber (cm⁻¹)
Carboxylic Acid O-H2987, 2592 (broad)
Carbonyl C=O1669
Aromatic C=C1600, 1481, 1460
Ether C-O1234, 1164

Data from a study on a photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids. rsc.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of 5-Nitro-2-phenoxybenzoic acid and for monitoring the progress of its synthesis. lcms.cz By using a suitable stationary phase (e.g., a C18 reverse-phase column) and a mobile phase, components of a mixture can be separated based on their differential partitioning between the two phases. sielc.com

For purity assessment, a single sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities, such as starting materials, by-products, or degradation products. HPLC can also be used to quantify the amount of 5-Nitro-2-phenoxybenzoic acid in a sample by comparing its peak area to that of a known standard. researchgate.net

X-ray Diffraction (XRD) for Solid-State Characterization (powder and single crystal)

X-ray diffraction techniques are instrumental in determining the three-dimensional arrangement of atoms within a crystal lattice. In the context of pharmaceutical and chemical research, XRD is crucial for identifying crystalline phases, determining crystal purity, and elucidating the precise molecular conformation and intermolecular interactions, such as hydrogen bonding and packing, which govern the material's properties.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a rapid and routine method used to obtain a diffraction pattern from a polycrystalline sample. This pattern serves as a unique "fingerprint" for a specific crystalline solid. It is particularly useful for:

Identifying the crystalline form of a substance.

Assessing the purity of a sample.

Analyzing mixtures of crystalline phases.

Studying polymorphism, where a compound can exist in multiple crystalline forms.

Despite extensive searches of scientific literature and crystallographic databases, no publicly available powder X-ray diffraction data for 5-Nitro-2-phenoxybenzoic acid could be located.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction offers a much more detailed view of a compound's structure, providing precise atomic coordinates, bond lengths, bond angles, and information about the unit cell and space group. This level of detail is essential for a complete understanding of the molecule's three-dimensional structure.

A thorough search of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and other chemical literature did not yield a deposited crystal structure for 5-Nitro-2-phenoxybenzoic acid. Consequently, no experimental single-crystal XRD data, including unit cell parameters and space group information, is available in the public domain.

The absence of published XRD data for 5-Nitro-2-phenoxybenzoic acid itself suggests that while the compound is utilized in chemical synthesis, its detailed solid-state structural characterization may not have been a primary research focus or has not been publicly disseminated.

Future Research Directions and Applications of 5 Nitro 2 Phenoxybenzoic Acid in Academic Contexts

The exploration of 5-Nitro-2-phenoxybenzoic acid and its derivatives presents a compelling frontier in chemical and biological research. While its foundational properties are established, its potential in advanced applications is an area of active and future-focused investigation. The following sections delineate key academic research directions, emphasizing the development of new synthetic methods, rational design of targeted derivatives, and the application of cutting-edge technologies to elucidate its biological and material properties.

Q & A

Q. What are the recommended synthetic routes for preparing 5-nitro-2-phenoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves nitration of 2-phenoxybenzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize over-nitration. Post-reaction neutralization and purification via recrystallization from ethanol/water mixtures can yield high-purity product . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) with UV detection . Adjusting stoichiometric ratios of nitrating agents and reaction time can suppress byproducts like di-nitrated derivatives.

Q. What analytical techniques are most effective for characterizing 5-nitro-2-phenoxybenzoic acid?

  • Methodological Answer :
  • Melting Point Analysis : Compare observed melting points (e.g., 166–168°C for structurally similar 5-nitro-2-chlorobenzoic acid) to validate purity .
  • IR Spectroscopy : Identify characteristic nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and carboxylic acid (O–H) bands (~2500–3300 cm⁻¹) .
  • HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular weight (C₁₃H₉NO₅) and assess purity .

Q. How can solubility properties of 5-nitro-2-phenoxybenzoic acid be experimentally determined for formulation studies?

  • Methodological Answer : Perform solubility tests in graded series of solvents (e.g., water, ethanol, DMSO, ethyl acetate) at 25°C. Structurally analogous compounds like 2-methyl-5-nitrobenzoic acid show limited aqueous solubility but dissolve in oxygenated solvents (e.g., DMSO) . Use saturation shake-flask method with UV spectrophotometry for quantification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or melting points for nitro-substituted benzoic acids?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Cross-validate data using orthogonal techniques:
  • Recrystallization : Purify via multiple solvent systems (e.g., ethanol/water vs. acetone/hexane) to isolate pure polymorphs .
  • DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can distinguish polymorphs or hydrate forms .
  • NMR Titration : Use deuterated solvents (e.g., DMSO-d₆) to confirm proton environments and rule out residual impurities .

Q. What strategies mitigate side reactions during nitration of phenoxybenzoic acid derivatives?

  • Methodological Answer :
  • Directing Groups : The phenoxy group acts as an ortho/para-director. Use dilute HNO₃ to favor mono-nitration over di-nitration .
  • Temperature Control : Maintain sub-10°C conditions to reduce electrophilic overactivity of nitronium ions .
  • Byproduct Analysis : Monitor via LC-MS; if di-nitrated products form, optimize solvent polarity (e.g., acetic acid vs. H₂SO₄) to alter reaction kinetics .

Q. How does the nitro group influence the reactivity of 5-nitro-2-phenoxybenzoic acid in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for NAS at meta/para positions relative to itself. For example:
  • Amination : React with ammonia/urea under high-temperature pressure to substitute nitro groups, but competing decarboxylation may occur .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, enabling further functionalization (e.g., amide coupling) .

Q. What safety protocols are critical when handling nitro-aromatic compounds like 5-nitro-2-phenoxybenzoic acid?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors or acid fumes .
  • Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal; collect nitro derivatives in designated hazardous waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.